molecular formula C24H33N7O B6447547 1-(4-phenylpiperazin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one CAS No. 2549009-92-7

1-(4-phenylpiperazin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6447547
CAS No.: 2549009-92-7
M. Wt: 435.6 g/mol
InChI Key: YEHVANMLPSTALG-UHFFFAOYSA-N
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Description

1-(4-phenylpiperazin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C24H33N7O and its molecular weight is 435.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.27465870 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with cholinesterase enzymes, specifically acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in nerve function, and their inhibition can have significant effects on neurological processes.

Mode of Action

While the exact mode of action for this specific compound is not known, it is likely that it interacts with its targets in a manner similar to other cholinesterase inhibitors. This typically involves the compound binding to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter. This results in an increase in acetylcholine levels, which can affect various neurological processes .

Biochemical Pathways

The compound’s interaction with cholinesterase enzymes affects the cholinergic pathway. By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. This can have downstream effects on various neurological processes, including memory and muscle control .

Pharmacokinetics

Metabolism and excretion would likely occur through standard biochemical pathways, although the specifics would depend on the exact structure of the compound .

Result of Action

The result of the compound’s action would likely depend on the specific context in which it is used. In general, inhibition of cholinesterase enzymes can lead to increased acetylcholine levels, which can have various effects depending on the specific neurological processes involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the individual’s overall health, age, and genetic factors .

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N7O/c32-23(30-18-16-28(17-19-30)21-6-2-1-3-7-21)20-27-12-14-31(15-13-27)24-25-9-8-22(26-24)29-10-4-5-11-29/h1-3,6-9H,4-5,10-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHVANMLPSTALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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